N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3OS and its molecular weight is 377.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide have been synthesized and evaluated for their anticancer properties. For instance, thiazole and pyridine derivatives have shown promising anticancer activity against various cancer cell lines, including lung, breast, and colon cancer cells. These compounds have been studied for their ability to inhibit cell proliferation, induce apoptosis, and act as kinase inhibitors, showing potential as therapeutic agents in cancer treatment (Hammam et al., 2005), (Fallah-Tafti et al., 2011).
Antimicrobial Activity
Research on similar compounds has also highlighted their antimicrobial potential. The synthesis of substituted benzothiazoles has been explored for their docking properties and antimicrobial activity, revealing effectiveness against various bacterial and fungal strains. These findings suggest a role in developing new antimicrobial agents to combat resistant microbial infections (Anuse et al., 2019).
Neuroprotective Applications
Additionally, derivatives with modifications on the thiazole and pyridine moieties have been investigated for their potential in treating neurodegenerative diseases. The compounds have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are therapeutic targets in Alzheimer's disease. This research suggests that these compounds could serve as a basis for developing new treatments for neurodegenerative conditions (Makhaeva et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Mode of Action
It’s known that thiazole nucleus, a part of the compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Similar compounds have shown to have significant activity against human breast adenocarcinoma cancer cell line (mcf7) . This suggests that the compound may affect pathways related to cell proliferation and growth.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against human breast adenocarcinoma cancer cell line (MCF7) .
Action Environment
It’s known that the effectiveness of many fluorinated analogues in binding with macromolecular recognition sites can be enhanced by the similarity of the c-f bond to the c-o and c-h bonds .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-17-10-6-11-18-20(17)24-21(27-18)25(14-16-9-4-5-12-23-16)19(26)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUXMRFOIJJOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.